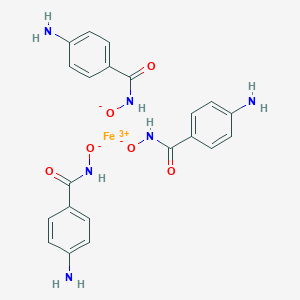
Fe(3+)-Abha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Fe(3+)-Abha is a coordination compound where iron in the +3 oxidation state is coordinated with 4-aminobenzohydroxamic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The coordination of iron with hydroxamic acids is known to enhance the stability and reactivity of the complex, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the Fe(3+)-Abha typically involves the reaction of ferric nitrate with 4-aminobenzohydroxamic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the iron ion with the hydroxamic acid ligand. The reaction mixture is usually stirred at room temperature for several hours, followed by filtration and purification to obtain the desired complex.
Industrial Production Methods
While the industrial production methods for this specific complex are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
The Fe(3+)-Abha can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized to higher oxidation states.
Substitution Reactions: The ligands coordinated to the iron center can be substituted by other ligands, depending on the reaction conditions.
Hydrolysis Reactions: The complex can undergo hydrolysis in the presence of water, leading to the formation of iron hydroxides and free ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various ligands such as phosphines, amines, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions can produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
The Fe(3+)-Abha has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in inhibiting metalloenzymes, which are enzymes that require metal ions for their activity.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells by interfering with iron metabolism.
Industry: Utilized in the development of new materials with specific magnetic and electronic properties.
Mecanismo De Acción
The mechanism of action of the Fe(3+)-Abha involves the coordination of the iron ion with the hydroxamic acid ligand, which enhances the stability and reactivity of the complex. The iron center can participate in redox reactions, facilitating electron transfer processes. The complex can also interact with biological molecules, such as proteins and DNA, through coordination and hydrogen bonding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Iron(3+)-hydroxamic acid complexes: These complexes have similar coordination chemistry and reactivity but may differ in their specific ligands and applications.
Iron(3+)-Schiff base complexes: These complexes also involve the coordination of iron with nitrogen and oxygen donor ligands, but they have different structural and electronic properties.
Iron(3+)-quinolone complexes: These complexes are known for their antibacterial activity and are used in medicinal chemistry.
Uniqueness
The Fe(3+)-Abha is unique due to the presence of the 4-aminobenzohydroxamic acid ligand, which imparts specific electronic and steric properties to the complex. This uniqueness makes it a valuable compound for studying the interactions of iron with biological molecules and for developing new therapeutic agents.
Propiedades
Número CAS |
131612-27-6 |
|---|---|
Fórmula molecular |
C21H21FeN6O6 |
Peso molecular |
509.3 g/mol |
Nombre IUPAC |
4-amino-N-oxidobenzamide;iron(3+) |
InChI |
InChI=1S/3C7H7N2O2.Fe/c3*8-6-3-1-5(2-4-6)7(10)9-11;/h3*1-4H,(H3-,8,9,10,11);/q3*-1;+3 |
Clave InChI |
FEYJWNLLZVCLCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3] |
SMILES canónico |
C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3] |
Key on ui other cas no. |
131612-27-6 |
Sinónimos |
Fe(3+)-ABHA iron(3+)-4-aminobenzohydroxamic acid complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















